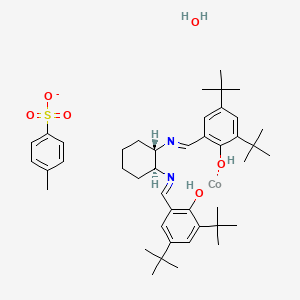

(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate

Description

This cobalt(III) complex is a chiral salen-type coordination compound with the molecular formula C₄₃H₅₉CoN₂O₅S·H₂O (FW: 774.94 g/mol) and CAS RN 672306-06-8 . It features a hexacoordinated Co³⁺ center bound to a tetradentate salen ligand derived from (1S,2S)-1,2-cyclohexanediamine and two 3,5-di-tert-butylsalicylaldehyde moieties. The p-toluenesulfonate (tosylate) counterion and monohydrate confer distinct solubility and stability properties compared to simpler salts like chlorides. It is described as a green solid, with applications in asymmetric catalysis and oxidation reactions .

Properties

Molecular Formula |

C43H63CoN2O6S- |

|---|---|

Molecular Weight |

795.0 g/mol |

IUPAC Name |

cobalt;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate |

InChI |

InChI=1S/C36H54N2O2.C7H8O3S.Co.H2O/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);;1H2/p-1/t29-,30-;;;/m0.../s1 |

InChI Key |

CPNNWGKBDLPWBH-BPTUYQQTSA-M |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.O.[Co] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.O.[Co] |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Procedure

The preparation of this compound generally follows a multi-step protocol:

-

- Equimolar amounts of (1S,2S)-(+)-1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde are dissolved in ethanol or methanol.

- The mixture is stirred at room temperature or gently refluxed to promote Schiff base condensation, forming the bis(salicylidene) ligand.

- Reaction progress is monitored by disappearance of aldehyde peaks in IR or NMR spectroscopy.

-

- The salen ligand solution is combined with a cobalt(II) salt, commonly cobalt(II) acetate tetrahydrate, under inert atmosphere to prevent premature oxidation.

- The mixture is stirred at room temperature or heated mildly to facilitate complexation.

- Oxidation of cobalt(II) to cobalt(III) occurs either by air exposure or by adding mild oxidizing agents such as oxygen or hydrogen peroxide.

Salt Formation and Crystallization

- p-Toluenesulfonic acid is added to the cobalt(III) salen complex solution to form the p-toluenesulfonate salt.

- The solution is concentrated and cooled to induce crystallization of the monohydrate form.

- The crystals are collected by filtration and dried under vacuum.

Reaction Conditions and Yields

| Step | Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Schiff base condensation | Ethanol, reflux or room temp, 4-6 h | Equimolar reactants, inert gas optional | 90-95 |

| Cobalt complexation | Room temp to 50 °C, inert atmosphere | Oxidation by air or mild oxidant | 85-90 |

| Salt formation & crystallization | Addition of p-TsOH, cooling to 0-5 °C | Slow crystallization preferred | 80-85 |

Analytical and Research Outcomes

Structural Confirmation

- NMR Spectroscopy : Confirms ligand formation and complex integrity by characteristic imine proton signals and cobalt coordination shifts.

- IR Spectroscopy : Shows disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and appearance of imine C=N stretch (~1620 cm⁻¹).

- Elemental Analysis : Confirms stoichiometry consistent with the monohydrate salt.

- X-ray Crystallography : Confirms octahedral geometry around cobalt(III), ligand coordination, and presence of p-toluenesulfonate and water molecules.

Catalytic Performance Correlation

- The stereochemical purity derived from the (1S,2S)-cyclohexanediamine ligand is critical for enantioselective catalysis.

- The bulky 3,5-di-tert-butyl substituents improve catalyst stability and selectivity.

- The p-toluenesulfonate counterion enhances solubility and crystallinity, facilitating catalyst handling.

Summary Table of Preparation Parameters and Outcomes

| Parameter | Description/Value | Reference/Notes |

|---|---|---|

| Ligand precursor | (1S,2S)-(+)-1,2-Cyclohexanediamine | Chiral diamine source |

| Aldehyde | 3,5-Di-tert-butylsalicylaldehyde | Provides bulky salen ligand |

| Metal source | Cobalt(II) acetate tetrahydrate | Oxidized to Co(III) during complexation |

| Solvent | Ethanol or methanol | Used in condensation and complexation steps |

| Oxidation method | Air exposure or mild oxidants (e.g., H2O2) | Converts Co(II) to Co(III) |

| Salt formation | p-Toluenesulfonic acid | Forms p-toluenesulfonate salt |

| Crystallization temperature | 0-5 °C | For monohydrate crystal formation |

| Yield (overall) | Approximately 70-80% | Dependent on purity and reaction control |

| Characterization techniques | NMR, IR, Elemental Analysis, X-ray crystallography | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate undergoes various chemical reactions, including:

Oxidation and Reduction: The cobalt(III) center can undergo redox reactions, where it can be reduced to cobalt(II) or oxidized to higher oxidation states.

Substitution Reactions: The ligands around the cobalt center can be substituted with other ligands under appropriate conditions.

Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions often require solvents like acetonitrile or dichloromethane and may be catalyzed by acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cobalt(III) center may yield cobalt(II) complexes, while substitution reactions can produce a variety of cobalt complexes with different ligands.

Scientific Research Applications

(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate has numerous applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including asymmetric synthesis and oxidation reactions.

Material Science: The compound is employed in the development of advanced materials, such as coordination polymers and metal-organic frameworks.

Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Chemistry: The compound is used in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center plays a crucial role in facilitating electron transfer and stabilizing reaction intermediates. The chiral ligands provide stereochemical control, making the compound effective in asymmetric synthesis.

Comparison with Similar Compounds

Cobalt(II) Analogs

The Co(II) counterparts, such as (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)cobalt(II) (CAS 188264-84-8) and its (1R,2R)-(-)-enantiomer (CAS 176763-62-5), differ in oxidation state (Co²⁺ vs. Co³⁺), leading to distinct electronic and catalytic behaviors. Key differences include:

- Molecular Weight : 603.76 g/mol (Co²⁺) vs. 774.94 g/mol (Co³⁺ tosylate) .

- Physical State : Red-brown powder (Co²⁺) vs. green solid (Co³⁺) .

- Melting Point : 406–412°C (Co²⁺) vs. unreported for the Co³⁺ tosylate .

- Applications : Co(II) complexes are precursors for Co(III) catalysts and may participate in redox reactions, while the Co(III) tosylate is stabilized for asymmetric catalysis .

Aluminum(III) Analogs

The aluminum complex (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]aluminum(III) chloride (CAS 207234-63-7, FW: 607.25 g/mol) replaces cobalt with aluminum, altering redox activity . Key contrasts:

Manganese(III) Analogs

The Jacobsen catalyst (S,S)-(N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)manganese(III) chloride (CAS 135620-04-1) shares the salen ligand framework but uses Mn³⁺. Differences include:

Other Metal-Salen Complexes

Research Findings and Functional Insights

- Solubility and Stability : The tosylate counterion in the Co(III) complex enhances solubility in organic solvents compared to chloride salts, making it advantageous for homogeneous catalysis .

- Chirality and Selectivity : The (1S,2S) configuration induces enantioselectivity in catalytic cycles, critical for pharmaceutical synthesis .

- Synthetic Utility : Co(III) salen complexes are often synthesized by oxidizing Co(II) precursors, with the tosylate salt stabilizing the higher oxidation state .

Biological Activity

(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate is a cobalt complex that has garnered attention for its potential applications in catalysis and biological systems. This compound is a chiral salen-type ligand that plays a significant role in asymmetric synthesis and catalysis.

- Molecular Formula : C₄₃H₅₉CoN₂O₅S

- Molecular Weight : 774.94 g/mol

- CAS Number : 672306-06-8

- Appearance : Red to red-brown powder

- Solubility : Soluble in organic solvents; limited solubility in water

Biological Activity Overview

The biological activity of this cobalt complex is primarily linked to its catalytic properties, particularly in the context of asymmetric synthesis and its potential as a therapeutic agent.

The cobalt center in the complex exhibits Lewis acid characteristics, which can facilitate various chemical reactions. Its ability to form stable complexes with substrates allows it to catalyze reactions effectively.

1. Catalytic Applications

- Kinetic Resolution : The compound has been utilized as a catalyst for the kinetic resolution of racemic epoxides, yielding chiral diols and unreacted enantiomers. This process is crucial for producing enantiopure compounds in pharmaceuticals .

- Asymmetric Synthesis : It serves as a precursor to Co(III) catalysts used in the asymmetric cyclopropanation of styrene and other olefins, demonstrating significant enantioselectivity .

Case Study 1: Kinetic Resolution of Epoxides

A study demonstrated the effectiveness of (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate in the kinetic resolution of terminal epoxides. The reaction conditions were optimized to achieve high selectivity for the desired chiral product. The results highlighted the importance of temperature and solvent choice in maximizing yield and enantioselectivity.

| Parameter | Condition | Result |

|---|---|---|

| Temperature | 25°C | High enantioselectivity (up to 95%) |

| Solvent | Dichloromethane | Optimal yield |

Case Study 2: Asymmetric Cyclopropanation

In another study focusing on asymmetric cyclopropanation reactions, the cobalt complex was shown to effectively convert styrene into cyclopropane derivatives with excellent enantiomeric excess. The reaction showcased the versatility of this complex as a catalyst in organic synthesis.

| Substrate | Product | Enantiomeric Excess (%) |

|---|---|---|

| Styrene | Cyclopropane derivative | 92% |

Q & A

Q. How can researchers resolve contradictions in reported enantioselectivity values for this catalyst?

- Methodological Answer : Contradictions often arise from variations in substrate structure, solvent polarity, or oxygen sources. Systematic studies should: (i) Use standardized substrates (e.g., styrene derivatives with electron-withdrawing groups). (ii) Test solvent effects (e.g., dichloromethane vs. toluene). (iii) Compare aerobic vs. peroxide-driven conditions. Data should be analyzed using HPLC with chiral columns or NMR with chiral shift reagents .

Q. What strategies optimize ligand geometry for enhanced catalytic efficiency?

- Methodological Answer : Modify the salen ligand's diamine backbone (e.g., cyclohexane vs. ethane) and steric bulk (e.g., tert-butyl vs. methyl groups). Computational modeling (DFT) can predict transition-state geometries, while X-ray crystallography validates structural changes. Catalytic performance is quantified via TOF and ee measurements in asymmetric epoxidation .

Q. How does moisture or hydration state (monohydrate vs. anhydrous) affect catalytic performance?

- Methodological Answer : The monohydrate form (CAS 672306-06-8) may influence solubility and active site accessibility. Researchers should compare reaction rates under anhydrous (e.g., molecular sieves) vs. hydrated conditions. Karl Fischer titration can quantify water content, while in situ IR spectroscopy monitors ligand coordination changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.